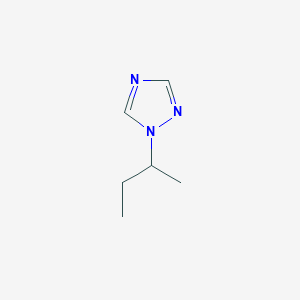
1H-1,2,4-Triazole, 1-(1-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-(1-methylpropyl)- is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, known for its diverse applications in pharmaceuticals, agriculture, and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole, 1-(1-methylpropyl)- can be synthesized through various methods, including cycloaddition reactions and microwave irradiation techniques. One common approach involves the reaction of nitrile precursors with reactive cumulenes under controlled conditions . Another method includes the use of thiosemicarbazide, which undergoes acylation with formic acid followed by cyclization and oxidation to yield the desired triazole compound .
Industrial Production Methods: Industrial production of 1H-1,2,4-Triazole, 1-(1-methylpropyl)- often employs large-scale cycloaddition reactions due to their efficiency and high yield. Microwave-assisted synthesis is also gaining popularity in industrial settings for its rapid reaction times and energy efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole, 1-(1-methylpropyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions include oxidized triazoles, reduced triazoles, and various substituted triazole derivatives .
Scientific Research Applications
1H-1,2,4-Triazole, 1-(1-methylpropyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-(1-methylpropyl)- involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes, by blocking the enzyme 14-α-demethylase . This disruption leads to the accumulation of toxic sterols and ultimately cell death.
Comparison with Similar Compounds
1H-1,2,4-Triazole: The parent compound with similar structural features but without the 1-methylpropyl substituent.
1,2,3-Triazole: Another isomer with a different arrangement of nitrogen atoms in the ring.
Uniqueness: 1H-1,2,4-Triazole, 1-(1-methylpropyl)- is unique due to its specific substituent, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
CAS No. |
63936-01-6 |
|---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-butan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C6H11N3/c1-3-6(2)9-5-7-4-8-9/h4-6H,3H2,1-2H3 |
InChI Key |
HOZBBTBEEKCTTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


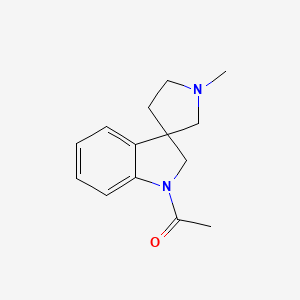


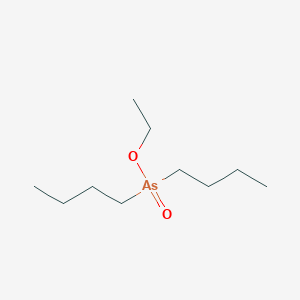
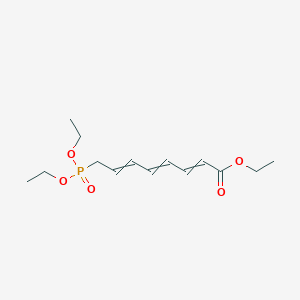
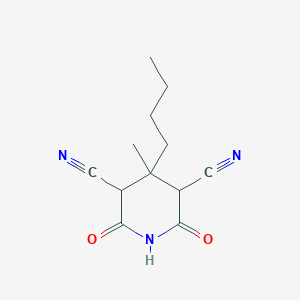

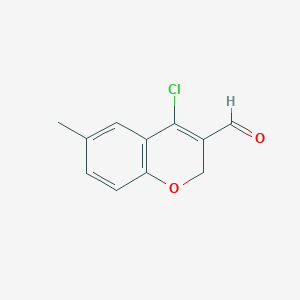
![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)
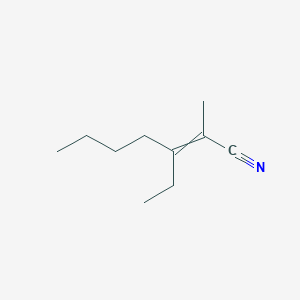
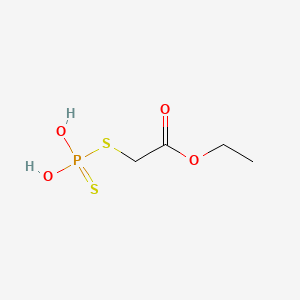
![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)

